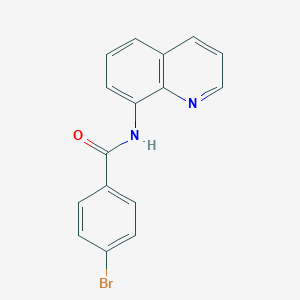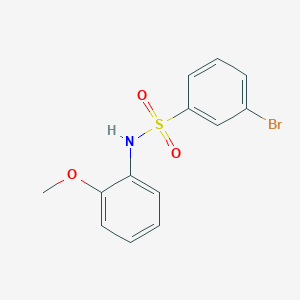
4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly referred to as DCPIB and is known for its ability to block volume-regulated anion channels (VRACs). VRACs are ion channels that play a crucial role in regulating cell volume, and their dysfunction has been linked to various diseases.
Mecanismo De Acción
DCPIB blocks 4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide by binding to a specific site on the channel. This binding leads to a conformational change in the channel, which prevents the movement of chloride and other anions across the cell membrane. This inhibition of this compound leads to a decrease in cell volume, which has been shown to have therapeutic potential for the treatment of various diseases.
Biochemical and Physiological Effects
DCPIB has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to improve muscle function in muscular dystrophy models and reduce inflammation in various disease models. Additionally, DCPIB has been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPIB has several advantages for lab experiments. It is a selective inhibitor of 4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide, which allows for the specific targeting of this channel. It is also relatively easy to synthesize and has a high purity. However, DCPIB has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some experiments. Additionally, it has been shown to have some off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of DCPIB. One direction is to further investigate its therapeutic potential for the treatment of various diseases. This includes investigating its effects on cancer cell proliferation, muscle function in muscular dystrophy, and inflammation in various disease models. Another direction is to investigate its off-target effects and develop more selective inhibitors of 4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide. Additionally, the development of more soluble forms of DCPIB would allow for its use in a wider range of experiments.
Métodos De Síntesis
DCPIB can be synthesized using various methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 2,4-difluoroaniline in the presence of a base such as triethylamine. This reaction leads to the formation of DCPIB as a white solid with a melting point of 222-224°C.
Aplicaciones Científicas De Investigación
DCPIB has been extensively studied for its ability to block 4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide. This compound are ion channels that regulate the movement of chloride and other anions across the cell membrane, and their dysfunction has been linked to various diseases, including cancer, muscular dystrophy, and cystic fibrosis. DCPIB has been shown to inhibit this compound in various cell types, including cancer cells, muscle cells, and neurons. This inhibition has been shown to have therapeutic potential for the treatment of various diseases.
Propiedades
Fórmula molecular |
C12H8ClF2NO2S |
|---|---|
Peso molecular |
303.71 g/mol |
Nombre IUPAC |
4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-6-3-9(14)7-11(12)15/h1-7,16H |
Clave InChI |
KUDIENBHJUILBC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)F)F)Cl |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)



![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)



